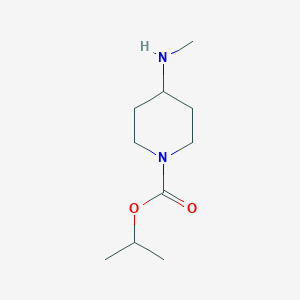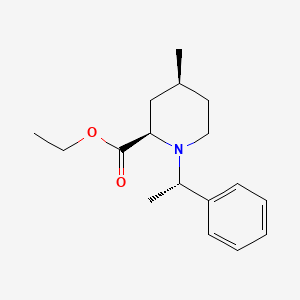
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate is a chiral piperidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of multiple stereocenters in its structure makes it a valuable compound for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions including alkylation and esterification.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired stereoisomer.
Final Product: The final step involves the esterification of the resolved intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-cis-4-Phenyl-piperidine-1,2-dicarboxylic acid, 1-tert-butyl ester
- (2R,4S)-1-((Benzyloxy)carbonyl)-4-isopropyl-2-methylpiperidine-2-carboxylic acid
- (2R,4S)-cis-4-Phenyl-piperidine-1,2-dicarboxylic acid, 1-tert-butyl ester, 2-methyl ester
Uniqueness
Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both ethyl and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl (2R,4S)-4-methyl-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14-,16+/m0/s1 |
InChI Key |
VCWVJJJJCQJWOU-OFQRWUPVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CCN1[C@@H](C)C2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-](/img/structure/B13443408.png)
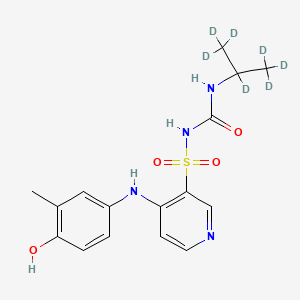
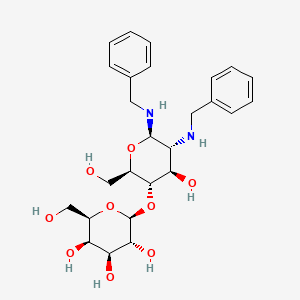
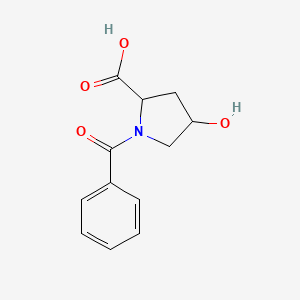
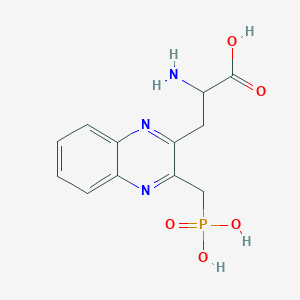
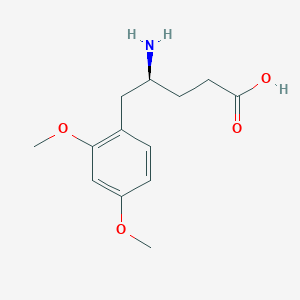
![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)

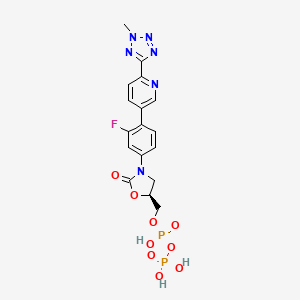
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)

